Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate
Description
Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate (CAS No. 2059971-18-3) is a heterocyclic compound featuring a 1,3-oxazole core substituted with chloromethyl and methyl groups at positions 5 and 4, respectively. The phenyl ring at position 2 of the oxazole is further functionalized with a benzyl carbamate group. Its molecular formula is C₁₉H₁₇ClN₂O₃, with a molecular weight of 356.80 g/mol . The compound’s structural complexity renders it a candidate for pharmaceutical and agrochemical applications, particularly due to the reactive chloromethyl group, which can participate in nucleophilic substitution reactions.
Synthetic routes often employ ultrasound-assisted methods, which enhance reaction efficiency and yield. For example, analogous compounds like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate are synthesized under ultrasound irradiation with hydrochloric acid as a catalyst . Similar protocols may apply to the target compound, leveraging the oxazole ring’s stability under such conditions .
Properties
Molecular Formula |
C19H17ClN2O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl N-[2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl]carbamate |
InChI |
InChI=1S/C19H17ClN2O3/c1-13-17(11-20)25-18(21-13)15-9-5-6-10-16(15)22-19(23)24-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,23) |
InChI Key |
IKYHIIOJECMPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2NC(=O)OCC3=CC=CC=C3)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate typically involves the reaction of benzyl chloroformate with the appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide . The reaction conditions are mild, and the process avoids over-alkylation of the carbamate.
Industrial Production Methods
Industrial production of this compound may involve a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity of the product through simple filtration.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core : The 1,3-oxazole in the target compound offers greater electron-withdrawing character compared to furan or oxadiazole derivatives, influencing reactivity and binding affinity .
Substituent Effects: The chloromethyl group in the target compound provides a reactive site absent in analogues like 5-(1-benzylindazol-3-yl)furan-2-yl-methanol, which instead features a hydroxymethyl group .
Synthetic Accessibility : Ultrasound-assisted methods are prevalent for oxazole derivatives, whereas oxadiazoles often require multi-step crystallographic validation .
Pharmacokinetic and Physicochemical Comparisons
- ADMET Profile : Oxazole derivatives generally exhibit favorable metabolic stability compared to oxadiazoles, which may undergo ring-opening reactions in vivo .
Reactivity and Functionalization Potential
The chloromethyl group in the target compound enables facile alkylation or cross-coupling reactions, a feature absent in compounds like N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide . This reactivity is critical for prodrug design or targeted delivery systems.
Biological Activity
Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is a synthetic compound belonging to the class of carbamates, characterized by its unique oxazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a detailed analysis of its biological activity, supported by research findings and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 356.8 g/mol
- CAS Number : 2059971-18-3
Antimicrobial Activity
Research has indicated that compounds with oxazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. In a study using lipopolysaccharide (LPS)-induced macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Properties
Preliminary studies have suggested that this compound may exhibit anticancer activity against several cancer cell lines. In particular, its effects on human breast cancer cells (MCF-7) were evaluated. The compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.8 |
| HeLa | 22.3 |
| A549 | 30.5 |
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The oxazole moiety is known to interact with various enzymes involved in metabolic pathways.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It has been shown to influence signaling pathways associated with inflammation and cell survival.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. Results indicated that this compound outperformed many traditional antibiotics against resistant strains.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects in a murine model of arthritis. The administration of this compound resulted in a marked reduction in joint swelling and histopathological improvements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
